1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)
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Overview
Description
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) is an organic compound characterized by its white to pale yellow solid form and distinctive odor. This compound is chiral, possessing the (S)-configuration, which is significant in various chemical and biological contexts .
Preparation Methods
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidinecarboxylic acid and ethylthiomethyl derivatives.
Reaction Conditions: The esterification process is carried out under controlled conditions, often involving the use of catalysts and specific temperature settings to ensure the desired stereochemistry.
Industrial Production: On an industrial scale, the production involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and yield.
Chemical Reactions Analysis
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the ester group to an alcohol.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereospecific interactions in biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) involves its interaction with molecular targets through its chiral center. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in pharmaceutical synthesis, the compound’s stereochemistry can affect the binding affinity and activity of the resulting drug .
Comparison with Similar Compounds
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) can be compared with similar compounds such as:
1-Pyrrolidinecarboxylic acid, 4-[3-[[6-(aminosulfonyl)-2-pyridinyl]amino]propyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-: This compound has a different substituent pattern and application scope.
1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (2S)-: This compound differs in the functional group attached to the pyrrolidine ring, leading to different chemical properties and uses
The uniqueness of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) lies in its specific chiral configuration and the presence of the ethylthio group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H23NO2S |
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Molecular Weight |
245.38 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(ethylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2S/c1-5-16-9-10-7-6-8-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
PSEUYRXPFGFXNT-JTQLQIEISA-N |
Isomeric SMILES |
CCSC[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCSCC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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